REACTION_CXSMILES
|
[CH3:1][C:2]1[C:10](/[CH:11]=[CH:12]/[CH3:13])=[CH:9][CH:8]=[C:7]2[C:3]=1[CH2:4][O:5][C:6]2=[O:14].C[N+]1([O-])CC[O:19]CC1.C(#N)C.[OH2:26]>O.O.[O-][Os]([O-])(=O)=O.[K+].[K+]>[OH:26][CH:11]([C:10]1[C:2]([CH3:1])=[C:3]2[C:7](=[CH:8][CH:9]=1)[C:6](=[O:14])[O:5][CH2:4]2)[CH:12]([OH:19])[CH3:13] |f:2.3,4.5.6.7.8|
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
CC1=C2COC(C2=CC=C1\C=C\C)=O
|
Name
|
|
Quantity
|
243 mg
|
Type
|
reactant
|
Smiles
|
C[N+]1(CCOCC1)[O-]
|
Name
|
|
Quantity
|
18 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N.O
|
Name
|
|
Quantity
|
29.4 mg
|
Type
|
catalyst
|
Smiles
|
O.O.[O-][Os](=O)(=O)[O-].[K+].[K+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at rt for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through a pad of silica gel
|
Type
|
WASH
|
Details
|
rinsed with 10% MeOH/DCM
|
Type
|
CUSTOM
|
Details
|
The crude product was purified with column chromatography (0-10% MeOH/DCM)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |